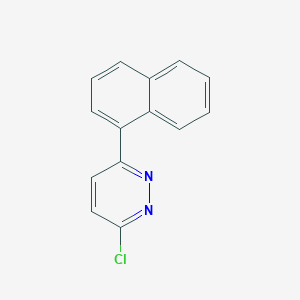

3-Chloro-6-(1-naphthyl)pyridazine

Descripción general

Descripción

3-Chloro-6-(1-naphthyl)pyridazine is a chemical compound with the molecular formula C14H9ClN2. It has a molecular weight of 240.69 . It is a powder form substance .

Synthesis Analysis

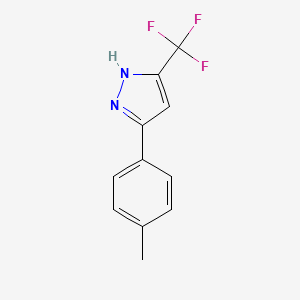

The synthesis of 3-Chloro-6-(1-naphthyl)pyridazine and its derivatives often involves the condensation of various substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine . Other synthetic approaches involve the reaction of chalcones with phenylhydrazine .Molecular Structure Analysis

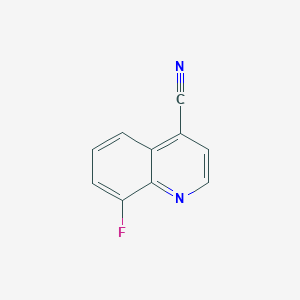

The molecular structure of 3-Chloro-6-(1-naphthyl)pyridazine is planar . The dihedral angle between the aromatic rings is 2.82 degrees . The packing results in polymeric chains extending along the a axis .Chemical Reactions Analysis

Pyridazine derivatives, including 3-Chloro-6-(1-naphthyl)pyridazine, have been found to exhibit a wide range of chemical reactions. For instance, they can undergo Lewis acid-mediated inverse electron demand Diels-Alder reactions . They can also undergo unexpected C-C bond cleavage in the absence of metal .Physical And Chemical Properties Analysis

3-Chloro-6-(1-naphthyl)pyridazine is a powder form substance . It has a melting point of 160-161 degrees Celsius .Aplicaciones Científicas De Investigación

Antimicrobial Activity

CNPy derivatives have demonstrated significant antimicrobial effects. Researchers have explored their potential as antibacterial and antifungal agents . These compounds could play a crucial role in combating infectious diseases.

Analgesic Properties

Several studies have highlighted the analgesic potential of CNPy derivatives. These molecules exhibit pain-relieving effects, making them interesting candidates for pain management . Further investigations are needed to understand their mechanisms of action.

Anti-Inflammatory Effects

CNPy derivatives possess anti-inflammatory properties. They may modulate inflammatory pathways, potentially aiding in conditions such as arthritis, asthma, and other inflammatory disorders . Their precise targets and efficacy warrant further exploration.

Antihypertensive Activity

Certain CNPy derivatives have shown promise as antihypertensive agents. By influencing blood pressure regulation, they could contribute to cardiovascular health . Clinical trials and mechanistic studies are essential for validation.

Bronchodilatory and Anti-Allergic Effects

For individuals with asthma or allergies, CNPy derivatives might offer relief. Their bronchodilatory and anti-allergic properties suggest potential applications in respiratory medicine . Investigating their safety and efficacy is crucial.

Anticancer Potential

Preliminary research indicates that CNPy derivatives exhibit anticancer activity. These compounds may interfere with cancer cell growth and survival pathways . Collaborative efforts between chemists and oncologists are necessary to explore their therapeutic potential.

Safety and Hazards

Direcciones Futuras

While there is limited specific information on the future directions of 3-Chloro-6-(1-naphthyl)pyridazine, pyridazine derivatives have been found to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that 3-Chloro-6-(1-naphthyl)pyridazine and its derivatives could have potential applications in various fields in the future.

Mecanismo De Acción

Target of Action

It is known that pyridazine derivatives have been widely studied for their biological properties .

Mode of Action

Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . The influence of structural changes on the pharmacodynamic profile of the pyridazinone moiety has been reviewed .

Biochemical Pathways

Pyridazine derivatives have been associated with a broad spectrum of activities .

Result of Action

It is known that pyridazine derivatives have been associated with a wide range of pharmacological activities .

Propiedades

IUPAC Name |

3-chloro-6-naphthalen-1-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-9-8-13(16-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZNCNVAMRHYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288094 | |

| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(1-naphthyl)pyridazine | |

CAS RN |

99708-50-6 | |

| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99708-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)